molecular formula C8H12Cl2F2N2O B11855628 [4-(Difluoromethoxy)benzyl]hydrazine dihydrochloride

[4-(Difluoromethoxy)benzyl]hydrazine dihydrochloride

Cat. No.: B11855628
M. Wt: 261.09 g/mol
InChI Key: YBECYCQAPXNEEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Difluoromethoxy)benzyl]hydrazine dihydrochloride is a chemical compound with the molecular formula C8H10F2N2O•2HCl. It is commonly used in various scientific research fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Difluoromethoxy)benzyl]hydrazine dihydrochloride typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yield and purity. The reaction conditions are optimized to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

[4-(Difluoromethoxy)benzyl]hydrazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted benzyl compounds .

Scientific Research Applications

[4-(Difluoromethoxy)benzyl]hydrazine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of [4-(Difluoromethoxy)benzyl]hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(Difluoromethoxy)benzyl]hydrazine dihydrochloride is unique due to its specific difluoromethoxy group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it a valuable reagent in various chemical and biological applications .

Properties

Molecular Formula

C8H12Cl2F2N2O

Molecular Weight

261.09 g/mol

IUPAC Name

[4-(difluoromethoxy)phenyl]methylhydrazine;dihydrochloride

InChI

InChI=1S/C8H10F2N2O.2ClH/c9-8(10)13-7-3-1-6(2-4-7)5-12-11;;/h1-4,8,12H,5,11H2;2*1H

InChI Key

YBECYCQAPXNEEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNN)OC(F)F.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.